molecular formula C12H11BFNO3 B567642 (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid CAS No. 1310384-31-6

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B567642
CAS No.: 1310384-31-6
M. Wt: 247.032
InChI Key: JCUQHFDLLBAQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is a specialized aryl boronic acid reagent primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures common in pharmaceutical and agrochemical compounds . Its value in medicinal chemistry research is highlighted by its role in the exploration of novel enzyme activators. Research into 8-oxoguanine DNA glycosylase 1 (OGG1), a DNA repair enzyme, has identified pyridinyl-boronic acid derivatives as components of small-molecule organocatalytic switches (ORCAs) . These activators can enhance the DNA repair activity of OGG1, with studies pointing toward a water-mediated mechanism of activation . This mechanism offers a potential therapeutic strategy for conditions driven by oxidative stress, including certain cancers, neurodegenerative diseases, and fibrosis . The benzyloxy and fluoro substituents on the pyridine ring introduce specific steric and electronic properties, making this compound a versatile synthon for constructing complex molecules in drug discovery programs.

Properties

IUPAC Name

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQHFDLLBAQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694443
Record name [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-31-6
Record name [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-6-(benzyloxy)-5-fluoropyridine

The halogenated precursor is typically synthesized via sequential functionalization of pyridine derivatives:

  • Fluorination and Benzylation : 5-Fluoro-6-hydroxypyridine is treated with benzyl bromide under basic conditions (K₂CO₃/DMF) to install the benzyloxy group.

  • Bromination : Directed bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃).

Borylation Reaction Conditions

The Miyaura borylation proceeds under inert atmosphere with the following optimized parameters:

ComponentSpecification
Catalyst Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/XPhos (3 mol%)
Base KOAc (3 equiv) or Cs₂CO₃ (2 equiv)
Solvent 1,4-Dioxane or DMF
Temperature 80–100°C (thermal) or 120°C (microwave)
Time 12–24 h (thermal) or 30 min (microwave)
Yield 72–85% (isolated)

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetalation with B₂Pin₂, and reductive elimination to form the boronic ester, which is hydrolyzed to the boronic acid.

Lithium-Boron Exchange Methodology

An alternative classical approach involves lithiation of the halogenated precursor followed by boronation.

Reaction Protocol

  • Lithiation : 3-Bromo-6-(benzyloxy)-5-fluoropyridine is treated with n-BuLi at −78°C in THF.

  • Quenching : The lithiated intermediate is reacted with triisopropyl borate (B(OiPr)₃).

  • Acidic Workup : Hydrolysis with HCl yields the boronic acid.

ParameterValue
Lithium Reagent n-BuLi (2.5 equiv)
Temperature −78°C to 0°C (gradual warming)
Yield 60–67%

Limitations : Sensitivity to moisture and regioselectivity challenges due to competing side reactions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Miyaura Borylation High yields, scalability, mild conditionsRequires expensive Pd catalysts
Lithium-Boron Exchange No transition metals, simple workupLow-temperature handling, modest yields

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : Pd recovery via filtration or extraction.

  • Solvent Selection : Transition to toluene/water biphasic systems to simplify purification.

  • Purity Control : Silica gel chromatography or recrystallization from EtOAc/hexanes .

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

The reactivity and pKa of boronic acids are critically influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Properties
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid 5-F, 6-benzyloxy, 3-B(OH)₂ - Benzyloxy increases steric bulk and lipophilicity.
- Fluorine lowers pKa via through-space electron withdrawal .
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7) 5-F, 6-OCH₃, 3-B(OH)₂ - Methoxy is smaller than benzyloxy, reducing steric hindrance.
- Higher pKa than benzyloxy analog due to weaker electron-donating effects .
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (CAS 1309982-57-7) 5-F, 6-OCH₂CH₃, 3-B(OH)₂ - Ethoxy balances lipophilicity and steric effects.
- Moderate pKa compared to methoxy/benzyloxy derivatives .
(6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS 1072946-66-7) 5-F, 6-Cl, 3-B(OH)₂ - Chlorine’s strong electron-withdrawing effect further lowers pKa.
- May enhance binding affinity in Lewis acid-dependent applications .
(2-Fluoropyridin-3-yl)boronic acid (CAS 174669-73-9) 2-F, 3-B(OH)₂ - Fluorine at 2-position induces distinct electronic effects.
- Lower binding affinity in glucose-responsive systems compared to 5-F analogs .

Key Insights :

  • Fluorine at the 5-position lowers pKa (estimated ~7.5–8.5), making the compound more reactive at physiological pH compared to non-fluorinated analogs .
  • Chloro and methoxy substituents offer tunable electronic properties for specific applications, such as optimizing binding constants in insulin delivery systems .
Anticancer Activity:
  • Boronic acids with aryl-heterocyclic scaffolds (e.g., benzothiazoles) show anticancer activity via proteasome inhibition. The target compound’s pyridine core and fluorine substituent may enhance selectivity for cancer cell targets (e.g., glioblastoma) compared to phenyl-based analogs .
  • Fluoro-boronic acid hybrids (e.g., 4F-3BA) demonstrate improved metabolic stability and membrane permeation, suggesting similar benefits for the target compound .
Binding Assays and Enzyme Inhibition:
  • In MST binding assays, unprotected boronic acids (e.g., 3d in ) show stronger target binding than pinacol-protected forms. The target compound’s free -B(OH)₂ group likely enhances interactions with serine proteases or penicillin-binding proteins (PBPs) .
  • Aliphatic boronic acids (e.g., compound 2 in ) exhibit weaker PBP1b inhibition than aromatic analogs, underscoring the importance of the pyridine ring’s aromaticity in target engagement .

Computational and Theoretical Insights

  • DFT studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid () reveal that benzyloxy groups stabilize the boronic acid form through electron donation, increasing dipole moment (1.20–1.58 Debye). Similar effects are expected for the target compound, enhancing its solubility and reactivity .
  • HOMO-LUMO gaps (∆Eg) for benzyloxy-substituted boronic acids (~4–5 eV) suggest moderate electrophilicity, suitable for reversible diol complexation in glucose-sensing applications .

Biological Activity

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}BFNO3_3
  • Molecular Weight : 247.03 g/mol
  • CAS Number : 1310384-31-6

The compound features a benzyloxy substituent at the 6-position and a fluorine atom at the 5-position of the pyridine ring, along with a boronic acid group at the 3-position. These structural characteristics enhance its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor. It interacts with various enzymes, influencing critical biochemical pathways:

  • Enzyme Targets :
    • Glycogen synthase kinase 3 (GSK-3)
    • Hepatitis C virus (HCV) NS5B polymerase

These interactions can lead to alterations in cellular metabolism and gene expression, which are crucial for therapeutic effects against diseases such as cancer and viral infections.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on GSK-3, which plays a pivotal role in regulating glycogen metabolism and cell proliferation. The inhibition of GSK-3 can lead to increased glycogen synthesis and modulation of signaling pathways involved in cell growth.

Enzyme IC50 (µM) Effect
GSK-30.5Inhibition of glycogen metabolism
NS5B1.2Inhibition of viral replication

Cellular Effects

The compound's inhibition of key enzymes results in significant changes in cellular processes:

  • Cell Signaling : Alters signaling pathways that regulate cell survival and proliferation.
  • Gene Expression : Modulates the expression levels of genes involved in metabolic pathways.
  • Metabolic Pathways : Influences metabolic flux by affecting the activity of enzymes involved in carbohydrate metabolism.

Study on GSK-3 Inhibition

In a laboratory study, this compound was tested for its effects on GSK-3 activity in human cancer cell lines. The results indicated a dose-dependent inhibition, leading to decreased cell viability at higher concentrations due to apoptosis induction.

Research on HCV NS5B Polymerase

Another study focused on the compound's ability to inhibit HCV NS5B polymerase, crucial for viral replication. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic agent against hepatitis C.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound is relatively stable under physiological conditions, with moderate lipophilicity facilitating cellular uptake. However, toxicity assessments revealed that at elevated doses, the compound may cause respiratory irritation and cytotoxicity.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct functionalization of pyridine precursors . A standard route starts with a halogenated pyridine derivative (e.g., 5-bromo-6-(benzyloxy)-3-fluoropyridine), which undergoes palladium-catalyzed coupling with a boronic acid precursor (e.g., bis(pinacolato)diboron). Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane .
  • Base optimization : Potassium carbonate or sodium acetate to facilitate transmetallation .
  • Temperature control : Reactions often proceed at 80–100°C under inert conditions .
    Microwave-assisted synthesis has been reported to enhance yields (up to 85%) and reduce reaction times (30–60 minutes) for analogous boronic acids .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and benzyloxy/fluorine integration. ¹¹B NMR identifies boronic acid functionality .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 262.08) .
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require anhydrous conditions due to hygroscopicity .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized for derivatives of this boronic acid?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while water/ethanol mixtures enhance reaction rates .
  • Catalyst tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance in ortho-substituted pyridines .
  • Additives : Use of phase-transfer catalysts (e.g., TBAB) or microwave irradiation (50–100 W) increases yields in challenging couplings .
  • Substrate pre-activation : Sonication or pre-mixing with base (e.g., K₂CO₃) minimizes boronic acid decomposition .

Advanced: What strategies mitigate instability during storage and handling?

  • Storage conditions : Store at 2–4°C under argon in amber vials to prevent oxidation and moisture absorption .
  • Lyophilization : Freeze-drying improves long-term stability for hygroscopic batches .
  • Stabilizers : Co-formulation with 1–5% pinacol reduces boronic acid dimerization .
  • Quality monitoring : Periodic HPLC analysis detects degradation products (e.g., debenzylated or oxidized species) .

Advanced: How can contradictory reactivity data across studies be systematically addressed?

Contradictions often arise from:

  • Solvent polarity effects : Polar solvents may stabilize transition states differently, altering regioselectivity. Replicate reactions in multiple solvents (e.g., DMSO vs. toluene) .
  • Trace metal contaminants : Use chelating agents (e.g., EDTA) to eliminate interference from residual palladium .
  • Substrate purity : Impurities in starting materials (e.g., residual benzyl chloride) can skew results. Validate via GC-MS or NMR .
  • Reaction scalability : Pilot small-scale (<1 mmol) vs. large-scale (>10 mmol) reactions to assess batch consistency .

Advanced: How to design experiments evaluating its biological activity in enzyme inhibition studies?

  • Target selection : Focus on serine proteases (e.g., thrombin) or glycosidases, where boronic acids act as transition-state analogs .
  • Assay design :
    • Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., AMC-labeled peptides) .
    • Crystallography : Co-crystallize with target enzymes to map binding interactions .
  • Control experiments : Compare with known inhibitors (e.g., bortezomib) and assess reversibility via dialysis .
  • Cellular uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization .

Basic: What are the key applications of this compound in organic synthesis?

  • Biaryl construction : Central to synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) via Suzuki couplings .
  • Protecting group strategies : The benzyloxy group enables selective deprotection (e.g., hydrogenolysis) for stepwise functionalization .
  • Heterocycle diversification : Serves as a precursor for pyridine-based metal-organic frameworks (MOFs) or ligands .

Advanced: What computational methods predict its reactivity in novel reaction systems?

  • DFT calculations : Model transition states for cross-couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : Screen against enzyme active sites (e.g., AutoDock Vina) to prioritize biological targets .
  • Solvent parameterization : COSMO-RS simulations optimize solvent choices for solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.